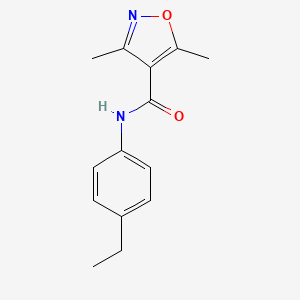

N-(4-ethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoxazole derivatives are an important class of heterocyclic compounds, showing a wide range of biological and chemical properties. They are of significant interest in medicinal chemistry due to their pharmacological activities.

Synthesis Analysis

Isoxazole derivatives can be synthesized through various methods, including cyclization reactions involving hydroxylamine and β-dicarbonyl compounds or through 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkenes. The specific synthesis pathway for "N-(4-ethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide" would likely involve the construction of the isoxazole ring followed by functionalization to introduce the ethylphenyl and dimethyl groups.

Molecular Structure Analysis

Isoxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. The structure of such compounds can be elucidated using techniques such as X-ray crystallography, which provides information on the molecular geometry, crystal system, and intermolecular interactions. The electronic structure can be explored through spectroscopic methods and theoretical calculations, providing insight into the compound's reactivity and properties.

Chemical Reactions and Properties

Isoxazole derivatives undergo a variety of chemical reactions, including electrophilic substitution at the 3, 4, or 5 positions of the ring, depending on the substituents' nature and position. They can also participate in cycloaddition reactions, serving as dipolarophiles. The specific reactions and properties of "N-(4-ethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide" would depend on the substituents' electronic and steric effects.

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as melting point, boiling point, and solubility, are influenced by the nature and position of substituents on the ring. Compounds with bulky or highly electronegative substituents might exhibit different solubility patterns and thermal stability compared to their simpler counterparts.

Chemical Properties Analysis

The chemical behavior of isoxazole derivatives is significantly impacted by the isoxazole ring's electronic structure, as well as the substituents attached to it. These compounds can show varied biological activity, including herbicidal, anti-tumor, and anti-inflammatory effects, depending on their specific chemical structure.

- Synthesis and properties of isoxazole derivatives: (Liang Fu-b, 2014), (Ju Liu et al., 2016).

- Molecular structure analysis and chemical reactions: (G. Yu et al., 2009), (A. Saeed et al., 2015).

properties

IUPAC Name |

N-(4-ethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-11-5-7-12(8-6-11)15-14(17)13-9(2)16-18-10(13)3/h5-8H,4H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTAZZLQTWKSJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5617880.png)

![N-(3-chlorophenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5617882.png)

![2-{[2-(4-morpholinylcarbonyl)phenyl]thio}benzonitrile](/img/structure/B5617886.png)

![5-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridin-2-amine](/img/structure/B5617896.png)

![ethyl 5-ethyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5617922.png)

![({4-ethyl-5-[1-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5617928.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxamide](/img/structure/B5617939.png)

![9-(3-morpholinylacetyl)-2-(4-pyridinylmethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5617949.png)

![1-{3-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl}pyrrolidin-2-one](/img/structure/B5617955.png)

![1-benzyl-4-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5617964.png)

![1-(2-ethyl-6-methylphenyl)-4-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5617972.png)